3,5-difluoro-N-methylpyridin-2-amine hydrochloride
Overview
Description
3,5-Difluoro-N-methylpyridin-2-amine hydrochloride is a fluorinated pyridine derivative. It is a compound of interest in various fields of scientific research due to its unique chemical properties, which include the presence of fluorine atoms that can significantly alter its reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of aniline derivatives followed by thermal decomposition in the presence of fluorine sources . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often employs large-scale fluorination techniques using specialized equipment to handle the reactive fluorine gas. The process involves strict control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-N-methylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring, enhancing their chemical and biological properties .
Scientific Research Applications
3,5-Difluoro-N-methylpyridin-2-amine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can interfere with various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoropyridine: Lacks the N-methyl and amine groups, making it less reactive in certain chemical reactions.
N-Methylpyridin-2-amine: Does not have fluorine atoms, resulting in different chemical and biological properties.
3,5-Difluoroaniline: Contains a benzene ring instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness
3,5-Difluoro-N-methylpyridin-2-amine hydrochloride is unique due to the combination of fluorine atoms and the N-methylpyridin-2-amine structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,5-difluoro-N-methylpyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c1-9-6-5(8)2-4(7)3-10-6;/h2-3H,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWGGVNQKLQWQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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